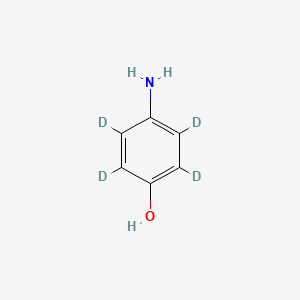
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid, which is converted to 4-(methylamino)-3-nitrobenzoyl chloride. This intermediate is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The final compound is obtained by reducing this intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate undergoes several types of chemical reactions, including:
Reduction: The nitro group in the intermediate compound is reduced to an amino group.
Substitution: The benzoyl chloride intermediate reacts with ethyl 3-(pyridin-2-ylamino)propanoate in a substitution reaction.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or other metal catalysts.
Substitution: This reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane.
Major Products
The major product of these reactions is this compound, which can be further utilized in the synthesis of pharmacologically active compounds .
Applications De Recherche Scientifique
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thrombosis and cardiovascular diseases.
Cancer Research: The compound has shown in vitro anti-cancer activity against human gastric cancer cell lines, including SGC-790, MKN-4, and MKN45.
Structural Chemistry: The compound has been studied for its crystal structure using techniques such as IR spectroscopy, 1H NMR, and single crystal X-ray crystallography.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate is primarily related to its role as an intermediate in the synthesis of Dabigatran etexilate. Dabigatran etexilate inhibits thrombin, an enzyme involved in blood clotting, by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound is structurally similar but contains an additional methylamino group.
Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate: Another related compound used in medicinal chemistry.
Uniqueness
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Dabigatran etexilate. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and cancer research further highlight its significance .
Propriétés
Formule moléculaire |
C17H19N3O3 |
|---|---|
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
ethyl 3-[(3-aminobenzoyl)-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3 |
Clé InChI |
QSKAOWDOFOFRGX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



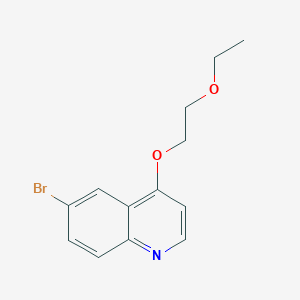
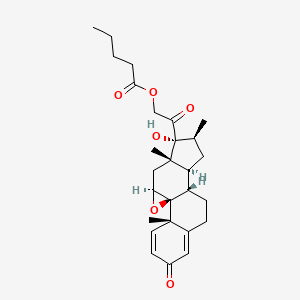

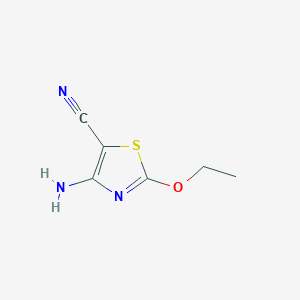
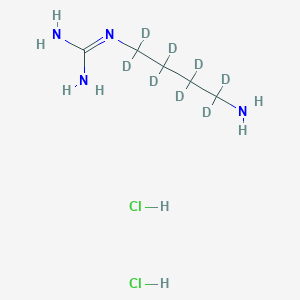


![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)
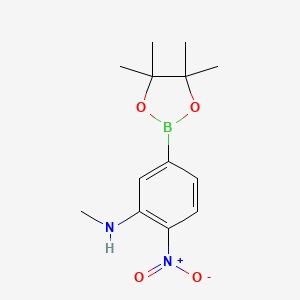
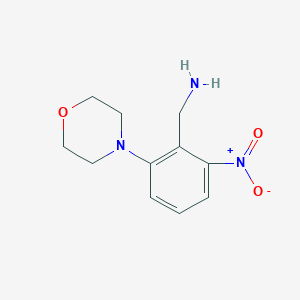
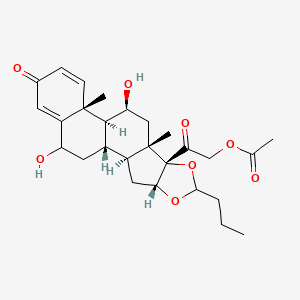
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
